(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)essigsäure

Übersicht

Beschreibung

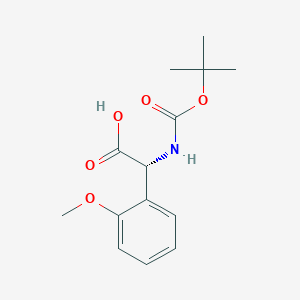

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Design and Development

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity or target specificity. For instance, it has been used in the development of inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy.

Case Study: HDAC Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of HDAC isoforms, which are implicated in cancer progression. The introduction of aromatic amino acids into the structure has shown to enhance potency significantly, making it a valuable scaffold in the development of anticancer agents .

Synthetic Applications

2.1 Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it can be easily removed under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Common Uses |

|---|---|---|---|

| Boc | High | Acidic (TFA) | Amino acids |

| Fmoc | Moderate | Basic (piperidine) | Amino acids |

| Cbz | Low | Hydrogenation | Side chains |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its biochemical properties, particularly its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the methoxy group can lead to enhanced interactions with enzyme active sites.

Case Study: Enzyme Activity Modulation

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against various targets, revealing promising results in modulating enzyme activity relevant to metabolic disorders .

Wirkmechanismus

Target of Action

It’s known that boc-protected amines, such as this compound, are widely used in synthetic organic chemistry . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .

Mode of Action

The Boc group in this compound serves as a protecting group for the amine functional group . It is stable towards most nucleophiles and bases . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The removal of the Boc group can be achieved under mildly acidic conditions .

Biochemical Pathways

Boc-protected amines are known to play a significant role in synthetic organic chemistry, including the synthesis of bioactive compounds . They are often used as intermediates in the synthesis of more complex molecules, which can then interact with various biochemical pathways.

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may have good stability in biological systems

Result of Action

The result of the action of this compound largely depends on the context in which it is used. As a Boc-protected amine, it is primarily used as an intermediate in the synthesis of more complex molecules . The resulting molecules can have a wide range of effects depending on their structure and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain reagents . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

Coupling Reaction: The protected amine is then coupled with 2-methoxyphenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)ethanol.

Substitution: Formation of ®-2-amino-2-(2-methoxyphenyl)acetic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the methoxy group, affecting its chemical reactivity and biological activity.

2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: The methoxy group is positioned differently, altering its interaction with biological targets.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both Boc and methoxyphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Boc-DL-(2-methoxyphenyl)glycine, is an amino acid derivative with significant potential in pharmaceutical applications. This compound exhibits a variety of biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 1217786-73-6

- Purity : ≥97%

Biological Activity Overview

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

2. Anticancer Properties

Recent studies have demonstrated that (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid can induce apoptosis in cancer cells. The compound's ability to disrupt cell cycle progression and promote cell death has been linked to its interaction with specific molecular targets involved in cancer proliferation .

Case Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on cancer cell lines. The results indicated that (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage .

Case Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid resulted in a marked reduction in paw swelling and joint inflammation, accompanied by decreased levels of TNF-alpha and IL-6 cytokines. Histological analysis confirmed reduced synovial hyperplasia and inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZKJYHTQGZGS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647940 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217786-73-6 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.